Sodium 3-hydroxy-2-phenylpropanoate
Description
Sodium 3-hydroxy-2-phenylpropanoate: is an organic compound with the molecular formula C9H9NaO3. It is a sodium salt derivative of 3-hydroxy-2-phenylpropanoic acid. This compound is often used in research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H9NaO3 |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
MWFAUNFZNKFJAM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-phenylpropanoate can be synthesized through the neutralization of 3-hydroxy-2-phenylpropanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at ambient temperature. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the compound is produced by reacting 3-hydroxy-2-phenylpropanoic acid with sodium carbonate or sodium bicarbonate in large reactors. The reaction mixture is then filtered, and the product is crystallized from the filtrate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-hydroxy-2-phenylpropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-2-phenylpropanoic acid.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of 3-chloro-2-phenylpropanoate or 3-bromo-2-phenylpropanoate.
Scientific Research Applications
Chemistry: Sodium 3-hydroxy-2-phenylpropanoate is used as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions. It serves as a substrate in enzymatic reactions to investigate enzyme kinetics and mechanisms .
Medicine: It is explored for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and additive in various formulations .
Mechanism of Action
The mechanism of action of sodium 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3-hydroxy-2-phenylpropanoic acid: The parent compound from which sodium 3-hydroxy-2-phenylpropanoate is derived.
Sodium 3-hydroxy-2-methylpropanoate: A similar compound with a methyl group instead of a phenyl group.
Sodium 3-hydroxy-2-phenylbutanoate: A compound with an additional carbon in the side chain.
Uniqueness: this compound is unique due to its specific structural features, such as the phenyl group and the hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Sodium 3-hydroxy-2-phenylpropanoate, a sodium salt of 3-hydroxy-2-phenylpropanoic acid, is a compound with notable biological activities. It has been studied for its roles in metabolic pathways, enzyme interactions, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its hydroxyl and phenyl groups, which contribute to its reactivity and biological functions. The compound can undergo various chemical reactions:
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | 3-oxo-2-phenylpropanoic acid | KMnO4, CrO3 |
| Reduction | 3-hydroxy-2-phenylpropanol | NaBH4, LiAlH4 |
| Substitution | 3-chloro-2-phenylpropanoate | SOCl2, PBr3 |
These reactions highlight the compound's versatility in synthetic chemistry, particularly in pharmaceutical applications.
Metabolic Pathways and Enzyme Interactions
This compound serves as a substrate in various enzymatic reactions, facilitating studies on enzyme kinetics and mechanisms. Its interaction with specific enzymes can inhibit their activity by binding to active sites, thereby influencing metabolic pathways. For instance, it has been explored for its potential to inhibit phospholipase A2, which is significant in inflammatory processes .
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections. Additionally, its anti-inflammatory effects have been noted in various models, making it a candidate for further exploration in therapeutic contexts.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study investigated the inhibitory effects of this compound on lysosomal phospholipase A2. Results demonstrated significant inhibition correlating with the compound's structural features, emphasizing its potential as a drug candidate for inflammatory diseases .
- Antimicrobial Efficacy : Another study assessed the compound's antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound effectively reduced bacterial growth at specific concentrations, suggesting its utility in developing antimicrobial agents.
- Cell Culture Studies : In cell culture experiments, this compound was shown to modulate the expression of genes involved in inflammation and apoptosis in cancer cells. This indicates a dual role where it may not only inhibit cancer cell proliferation but also promote apoptosis through specific signaling pathways .
The mechanism of action of this compound involves several key interactions:
- Enzyme Binding : The hydroxyl group enhances binding affinity to target enzymes, affecting their catalytic activity.
- Regulatory Pathways : The compound influences pathways related to oxidative stress and inflammation by modulating the expression of detoxifying enzymes such as heme oxygenase-1 (HO-1) through Nrf2 signaling pathways .
- Antioxidant Activity : this compound acts as an antioxidant, scavenging free radicals and reducing oxidative damage within cells.
Comparison with Similar Compounds
This compound can be compared with other related compounds based on structural and functional characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-2-methylpropanoate | Methyl group instead of phenyl | Limited antimicrobial activity |
| Sodium 3-hydroxy-2-phenylbutanoate | Additional carbon in side chain | Enhanced anti-inflammatory properties |
| Sodium 3-hydroxybutyrate | Shorter carbon chain | Neuroprotective effects |
This comparison illustrates the unique attributes of this compound that contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
